

Review of studies using acetone as a solvent in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025



Acetone in Organic Synthesis: A Comparative Review

Acetone, the simplest ketone, is a versatile and widely utilized solvent in organic synthesis. Its distinct physical and chemical properties make it a valuable medium for a range of chemical transformations. This guide provides a comprehensive review of studies using acetone as a solvent, offering a comparative analysis against other common solvents, supported by experimental data and detailed protocols.

Properties of Acetone: A Comparative Overview

Acetone is classified as a polar aprotic solvent.[1][2][3] This means it possesses a significant dipole moment but does not act as a hydrogen bond donor.[1][2][3] It is miscible with water and a wide array of organic solvents, a property that enhances its utility in diverse reaction systems. [4][5][6] Its relatively low boiling point simplifies its removal from reaction mixtures post-synthesis. A comparison of acetone's physical properties with other common laboratory solvents is presented below.

Table 1: Comparison of Physical Properties of Common Organic Solvents



Property	Acetone	Ethanol	Dichloro methane (DCM)	Tetrahydr ofuran (THF)	Acetonitri le	Toluene
Formula	C₃H ₆ O	C ₂ H ₅ OH	CH ₂ Cl ₂	C ₄ H ₈ O	CH₃CN	C7H8
Molar Mass (g/mol)	58.08	46.07	84.93[2]	72.11[7]	41.05[8]	92.14[9]
Boiling Point (°C)	56.1[5]	78.4[10] [11]	39.6[2]	66[12]	81.6[8]	110.6[13]
Melting Point (°C)	-94.9[1]	-114.1[10] [11]	-96.7[2]	-108.4[7]	-45.7[8]	-95[1]
Density (g/mL at 20°C)	0.7845[1]	0.789[10] [11]	1.327[2]	0.889[14]	0.786[8]	0.867[9]
Dielectric Constant (at 20°C)	20.7	24.5	9.1	7.6	37.5[15]	2.4
Solvent Type	Polar Aprotic	Polar Protic	Polar Aprotic	Polar Aprotic	Polar Aprotic	Nonpolar

Applications of Acetone in Key Organic Reactions

Acetone's stability and solvency make it a suitable medium for various classes of organic reactions.

Oxidation Reactions

Acetone is famously employed as the solvent in the Jones oxidation, which converts primary and secondary alcohols to carboxylic acids and ketones, respectively.[16][17] The Jones reagent, a solution of chromium trioxide in aqueous sulfuric acid, is added to an acetone solution of the alcohol.[16][18] Acetone is ideal for this reaction because, as a ketone, it is resistant to further oxidation under these conditions, unlike alcohol solvents which would be



oxidized.[19] Most organic compounds are also more soluble in acetone than in water, allowing the aqueous Jones reagent to react effectively with the substrate.[19]

In other oxidation reactions, acetone can serve as a hydrogen acceptor. For instance, in certain metal-catalyzed dehydrogenative reactions, acetone's presence facilitates the oxidation of alcohols.[14]

Reduction Reactions

While acetone is a common solvent for oxidations, it can also be a substrate in reduction reactions. The carbonyl group of acetone can be reduced to a secondary alcohol (isopropanol) using reducing agents like sodium borohydride.[20][21] This reaction is a fundamental example of ketone reduction. In the Meerwein-Ponndorf-Verley (MPV) reduction, ketones and aldehydes are reduced by aluminum isopropoxide in isopropyl alcohol; the reverse reaction, the Oppenauer oxidation, uses acetone as the solvent and hydride acceptor to oxidize alcohols. [22]

Condensation Reactions

Acetone readily participates in base or acid-catalyzed aldol condensation reactions due to its enolizable α -hydrogens.[15][23] It can undergo self-condensation to form diacetone alcohol, which can then dehydrate to mesityl oxide.[5][24]

A prominent example is the Claisen-Schmidt condensation, a type of crossed aldol reaction between an aldehyde or ketone and an aromatic carbonyl compound lacking an α -hydrogen. [25] The reaction between acetone and benzaldehyde is a classic example, which can yield dibenzalacetone.[10]

Performance Comparison in Synthesis

The choice of solvent can significantly impact reaction outcomes, including yield and selectivity.

Table 2: Comparison of Reaction Yields in Different Solvents



Reaction	Substrates	Solvent	Catalyst/Re agent	Yield	Reference
Claisen- Schmidt Condensation	Acetone, Benzaldehyd e	Solvent-free	Solid NaOH (20 mol%)	98% (Dibenzalacet one)	[22]
Claisen- Schmidt Condensation	p- nitrobenzalde hyde, Acetone	Ethanol	Specific Ca- based catalyst	>86%	[26]
Oxidation of Secondary Alcohol	Cyclohexanol	Acetone	Jones Reagent	~90% (Cyclohexano ne)	[16][27]
Oxidation of Secondary Alcohol	Generic Secondary Alcohol	Dichlorometh ane (DCM)	PCC	High Yield (Ketone)	[28][29][30]

As shown in Table 2, high yields for the Claisen-Schmidt condensation can be achieved under solvent-free conditions. While direct comparisons are limited, one study noted that the reaction in ethanol was "not satisfactory" without a specific catalyst, highlighting the critical role of the reaction medium and catalytic system.[26] For oxidations, both the Jones oxidation in acetone and PCC oxidation in DCM are highly effective for converting secondary alcohols to ketones, with the choice often depending on the substrate's sensitivity to strong acid (favoring PCC) and cost considerations (favoring Jones).[16][17]

Experimental Protocols Synthesis of Dibenzalacetone (Claisen-Schmidt Condensation)

This protocol is adapted from a standard procedure for the base-catalyzed condensation of acetone and benzaldehyde.[10]

Reagents and Materials:



- Benzaldehyde
- Acetone
- Ethanol
- Sodium Hydroxide (NaOH) solution (e.g., 10%)
- Stir plate and stir bar
- Erlenmeyer flask
- · Buchner funnel and filter paper

Procedure:

- Prepare a solution of sodium hydroxide in a mixture of water and ethanol in an Erlenmeyer flask.
- While stirring, add benzaldehyde to the flask.
- Slowly add acetone to the reaction mixture. The acetone should be added last to minimize its self-condensation.[10]
- A yellow precipitate of dibenzalacetone should form. Continue stirring for approximately 30 minutes to ensure the reaction goes to completion.[10]
- Collect the solid product by vacuum filtration using a Buchner funnel.
- Wash the product with cold water to remove any remaining NaOH, followed by a small amount of cold ethanol to remove unreacted benzaldehyde.
- Allow the product to air dry or dry in a low-temperature oven.

General Protocol for Jones Oxidation of a Secondary Alcohol



This protocol describes a general method for oxidizing a secondary alcohol to a ketone using Jones reagent.[7][18]

Reagents and Materials:

- Secondary alcohol (e.g., cyclohexanol)
- Acetone (reagent grade)
- Jones Reagent (a solution of CrO₃ in H₂SO₄/H₂O)
- Stir plate and stir bar
- Round-bottom flask
- · Dropping funnel
- · Ice bath

Procedure:

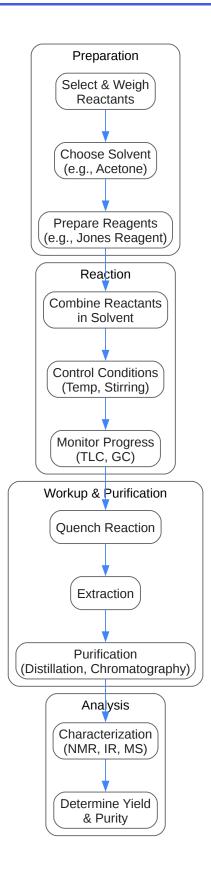
- Dissolve the secondary alcohol in acetone in a round-bottom flask and cool the mixture in an ice bath to 0-5 °C.[18]
- With vigorous stirring, add the Jones Reagent dropwise from a dropping funnel. The color of the reaction mixture will change from orange/red to a greenish-blue as the Cr(VI) is reduced to Cr(III).[18] Maintain the temperature below 20 °C during the addition.
- After the addition is complete and the orange color no longer persists, continue stirring for a period (e.g., 1-2 hours) at room temperature to ensure the reaction is complete.
- Quench the reaction by adding a small amount of isopropyl alcohol to consume any excess oxidant.
- Perform an aqueous workup. This typically involves adding water, extracting the product with a solvent like ether or ethyl acetate, washing the organic layer (e.g., with sodium bicarbonate solution and brine), drying it over an anhydrous salt (like MgSO₄), and finally removing the solvent under reduced pressure to isolate the ketone product.



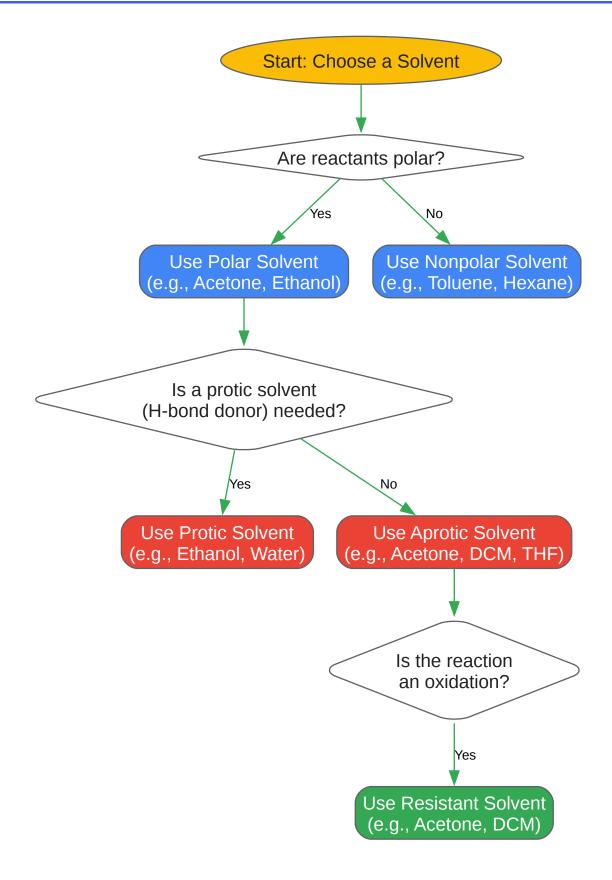
Visualizing Workflows and Logic

Diagrams created using Graphviz can help illustrate the logical steps in experimental chemistry.









Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Toluene: Structure, Properties & Uses in Chemistry [vedantu.com]
- 2. byjus.com [byjus.com]
- 3. ACETONITRILE [yufenggp.com]
- 4. gneechem.com [gneechem.com]
- 5. conductscience.com [conductscience.com]
- 6. Dichloromethane Sciencemadness Wiki [sciencemadness.org]
- 7. Tetrahydrofuran (THF) [commonorganicchemistry.com]
- 8. Acetonitrile: Formula, Structure, Preparation & Uses Explained [vedantu.com]
- 9. Toluene [commonorganicchemistry.com]
- 10. quora.com [quora.com]
- 11. sga.profnit.org.br [sga.profnit.org.br]
- 12. acs.org [acs.org]
- 13. Toluene | Solvent, Organic Chemistry, Benzene | Britannica [britannica.com]
- 14. chinaamines.com [chinaamines.com]
- 15. Acetonitrile- The Simplest Organic Nitrile Chemicalbook [chemicalbook.com]
- 16. Jones oxidation Wikipedia [en.wikipedia.org]
- 17. Jones Oxidation [organic-chemistry.org]
- 18. adichemistry.com [adichemistry.com]
- 19. Toluene | C6H5CH3 | CID 1140 PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. 四氢呋喃 [sigmaaldrich.com]
- 21. Ethanol Wikipedia [en.wikipedia.org]
- 22. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α' -bis-(Substituted-benzylidene)cycloalkanones and α,α' -bis-(Substituted-alkylidene)cycloalkanones PMC



[pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and Applications of THF_Chemicalbook [chemicalbook.com]
- 24. Physical and Chemical Properties of Alcohols | MolecularCloud [molecularcloud.org]
- 25. Claisen–Schmidt condensation Wikipedia [en.wikipedia.org]
- 26. researchgate.net [researchgate.net]
- 27. Jones oxidation Sciencemadness Wiki [sciencemadness.org]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 30. organicchemistrytutor.com [organicchemistrytutor.com]
- To cite this document: BenchChem. [Review of studies using acetone as a solvent in organic synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581699#review-of-studies-using-acetone-as-a-solvent-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





